Product packaging for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate(Cat. No.:CAS No. 898753-38-3)

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Cat. No.: B1327803
CAS No.: 898753-38-3
M. Wt: 252.28 g/mol
InChI Key: AIBGXZVPIZYRLI-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Chemistry

The presence of a fluorine atom on the phenyl ring places Ethyl 6-(2-fluorophenyl)-6-oxohexanoate squarely within the domain of fluorinated organic chemistry. The incorporation of fluorine into organic molecules is a strategy of significant interest, particularly in pharmaceutical and materials science. mdpi.comnih.govresearchgate.net Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, fluorinated compounds are frequently investigated as building blocks for creating new therapeutic agents and advanced materials. nih.gov

Significance as a β-Keto Ester System

Structurally, this compound is classified as a β-keto ester. This functional group arrangement, where a ketone is located on the beta-carbon relative to the ester's carbonyl group, is a cornerstone of synthetic organic chemistry. mdpi.com β-Keto esters are prized for their versatility as synthetic precursors. mdpi.com

Key reactive features include:

Active Methylene (B1212753) Group: The carbon atom situated between the two carbonyl groups (the α-carbon) is acidic, allowing for easy deprotonation to form a stable enolate. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions.

Dual Functionality: The presence of both a ketone and an ester group offers multiple sites for chemical modification. The ketone can be transformed into alcohols or imines, while the ester can be hydrolyzed to a carboxylic acid or converted into various amides. mdpi.com

This dual reactivity makes β-keto esters like this compound valuable intermediates for constructing more complex molecular architectures.

Overview of Research Domains

The unique combination of a fluorinated aromatic ring and a versatile β-keto ester moiety positions this compound as a compound of interest in several research domains. Its primary application lies in organic synthesis , where it serves as a sophisticated building block.

Researchers can utilize this compound as a precursor in multi-step synthetic pathways aimed at producing complex target molecules. Given the prevalence of fluorinated structures in medicinal chemistry, it is a logical intermediate for the synthesis of novel pharmaceutical candidates. nih.govresearchgate.net While specific research citing this exact molecule is specialized, the broader class of fluorinated β-keto esters is extensively used in developing compounds for agrochemicals and, most notably, pharmaceuticals, including potential anti-cancer agents. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Alcohols
Amides
Carboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17FO3 B1327803 Ethyl 6-(2-fluorophenyl)-6-oxohexanoate CAS No. 898753-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBGXZVPIZYRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645632
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-38-3
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 2 Fluorophenyl 6 Oxohexanoate

Established Strategies for β-Keto Ester Synthesis

Traditional methods for constructing the β-keto ester scaffold are fundamental in organic synthesis and provide robust routes to a diverse range of these valuable compounds.

The Claisen condensation is a classical and widely used carbon-carbon bond-forming reaction that condenses two ester molecules to form a β-keto ester. libretexts.orgmasterorganicchemistry.com The reaction is typically promoted by a strong base, such as an alkoxide, which must match the alkoxy group of the ester to prevent transesterification side reactions. libretexts.orgjove.com

The mechanism involves the deprotonation of an ester at the α-carbon to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate results in the formation of the β-keto ester. libretexts.org

A key consideration in the Claisen condensation is that the resulting β-keto ester is more acidic than the starting ester. masterorganicchemistry.com This means that a full equivalent of base is consumed to deprotonate the product, driving the equilibrium of the reaction forward. masterorganicchemistry.com

For the synthesis of a specific compound like Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a Crossed Claisen Condensation would be employed. libretexts.orglibretexts.org This variation involves two different esters. To achieve a selective synthesis and avoid a mixture of products, one of the esters should be non-enolizable (lacking α-hydrogens). In this case, a suitable non-enolizable ester would be an ester of 2-fluorobenzoic acid, such as ethyl 2-fluorobenzoate, which would react with an enolizable ester like ethyl adipate (B1204190) monomethyl ester under basic conditions.

Reactant 1 (Non-enolizable) Reactant 2 (Enolizable) Base Product
Ethyl 2-fluorobenzoateEthyl 5-ethoxycarbonylpentanoateSodium ethoxideThis compound

An intramolecular version of this reaction, the Dieckmann Condensation , is used to form cyclic β-keto esters from diesters. libretexts.orgmasterorganicchemistry.com

The C-acylation of a ketone enolate provides another direct route to β-dicarbonyl compounds, including β-keto esters. acs.orgscispace.com This method involves the formation of a ketone enolate using a strong base, followed by its reaction with an acylating agent. acs.org

The process begins with the deprotonation of a ketone at the α-position to generate the corresponding enolate. This nucleophilic enolate then attacks an acylating agent, such as an acid chloride or an anhydride. scispace.com For the synthesis of a β-keto ester, a suitable acylating agent would be an acyl cyanide, like methyl cyanoformate (Mander's reagent), or an alkyl pentafluorophenylcarbonate. acs.org

A challenge in this approach can be controlling C- versus O-acylation, where the enolate attacks the acylating agent with its oxygen atom instead of the carbon. The choice of solvent, counterion, and acylating agent can influence the regioselectivity of this reaction. acs.org

Ketone Precursor Base Acylating Agent Resulting Intermediate
1-(2-fluorophenyl)pentan-1-oneLithium diisopropylamide (LDA)Ethyl chlorooxoacetateThis compound
Methyl 5-oxopentanoateMagnesium bromide etherate / Triethylamine2-Fluorobenzoyl chlorideIntermediate that leads to the target compound

Recent advancements have introduced milder methods for this transformation, utilizing reagents like MgBr₂·Et₂O and DMAP for enolization, which can improve yields and substrate scope. acs.org

More recent methodologies have expanded the scope of β-keto ester synthesis to include the coupling of enolizable esters with activated amides. organic-chemistry.org In this approach, a strong base like lithium hexamethyldisilazide (LiHMDS) is used to generate the ester enolate. This enolate then reacts with an activated amide, such as an N-acylbenzotriazole, to form the desired β-keto ester. organic-chemistry.org

This method offers a mild and efficient protocol that can be performed at room temperature and is applicable to the synthesis of β-alkylketoesters through the cross-coupling of aliphatic amides with esters. organic-chemistry.org The versatility of this reaction allows for the construction of a wide range of β-keto esters that might be challenging to access through traditional Claisen condensations.

Another related strategy involves the reaction of carboxylic acids with ynol ethers, promoted by silver(I) oxide, followed by a DMAP-catalyzed rearrangement to yield β-keto esters under mild conditions. organic-chemistry.org

Specialized Routes for Fluorinated β-Keto Esters

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.org Consequently, specialized synthetic methods have been developed for the preparation of fluorinated compounds, including β-keto esters. These methods often rely on catalysis to achieve high efficiency and stereocontrol.

Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated β-keto esters. mdpi.com An important breakthrough in this area was the use of titanium complexes, specifically Ti/TADDOL complexes, to catalyze the α-fluorination of α-substituted acyclic β-keto esters. mdpi.comresearchgate.net These reactions typically employ an electrophilic fluorinating agent, such as Selectfluor®. researchgate.net

The proposed mechanism involves the coordination of the β-keto ester to the chiral metal complex, which acts as a Lewis acid, increasing the acidity of the α-proton. mdpi.com Subsequent deprotonation generates a metal enolate. The chiral ligands associated with the metal then direct the approach of the electrophilic fluorine source to one face of the enolate, leading to the formation of the C-F bond with high enantioselectivity. mdpi.com Other metal complexes, including those based on europium(III) triflate with chiral pybox-type ligands, have also been successfully employed for this transformation. mdpi.comresearchgate.net

Catalyst System Fluorinating Agent Substrate Type Typical Outcome
Ti/TADDOLSelectfluor®α-substituted β-keto estersEnantioselective α-fluorination mdpi.comresearchgate.net
Europium(III) triflate / (S,R)-ind-pyboxN-Fluorobenzensulfonimide (NFSI)3-oxo estersHighly enantioselective α-fluorination mdpi.comresearchgate.net
Silver(I) catalystsSelectfluor®Cyclopropanone hemiaminalsRing-opening fluorination to form β-fluoro N-acylpyrazoles nih.gov

Organocatalysis provides a complementary, metal-free strategy for the asymmetric synthesis of fluorinated β-keto esters. rsc.orgnih.gov These methods often utilize chiral amines, such as cinchona alkaloid derivatives, to catalyze the reaction. rsc.orgrsc.org

In a typical organocatalytic α-fluorination, the chiral amine catalyst reacts with the β-keto ester to form a chiral enamine intermediate. This enamine then reacts with an electrophilic fluorinating agent. The stereochemistry of the catalyst directs the fluorinating agent to a specific face of the enamine, thereby controlling the stereochemical outcome of the reaction. researchgate.net

Phase-transfer catalysis (PTC) has also been applied to the enantioselective fluorination of β-keto esters, offering another effective organocatalytic method. mdpi.com These approaches are attractive due to their operational simplicity and avoidance of potentially toxic heavy metals.

Catalyst Type Example Catalyst Fluorinating Agent Reaction Type
Cinchona Alkaloid DerivativeCinchonidine-derived primary amineN-Fluorobenzensulfonimide (NFSI)Enantioselective conjugate addition of α-fluoroketoesters rsc.orgnih.gov
Chiral Primary Amineβ,β-diaryl serinesSelectfluor®Enantioselective α-fluorination of β-dicarbonyls researchgate.net

Electrophilic and Nucleophilic Fluorination Strategies

The incorporation of a fluorine atom onto an aromatic ring, as seen in the 2-fluorophenyl group of the target molecule, can be achieved through various fluorination strategies. These are broadly categorized as electrophilic, where a fluorine cation (F+) equivalent is used, and nucleophilic, which involves a fluoride (B91410) anion (F-).

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic compound with a reagent that serves as an electrophilic fluorine source. alfa-chemistry.com Such reagents are designed to be stable, safe, and effective under mild conditions. alfa-chemistry.com Common examples include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. alfa-chemistry.com These agents are widely used to fluorinate a variety of organic compounds, including aromatic rings, carbonyl compounds, and olefins. alfa-chemistry.com The reaction mechanism typically involves the attack of the electron-rich substrate on the electrophilic fluorine atom of the N-F reagent. researchgate.net For the synthesis of this compound, an electrophilic fluorination step would likely be performed on a precursor molecule before the addition of the hexanoate (B1226103) side chain to avoid potential side reactions with the ester and keto functionalities.

Nucleophilic Fluorination: This strategy is more commonly applied to aromatic systems that contain an activating group and a good leaving group (such as -Cl, -Br, or -NO2) at the position to be fluorinated. The reaction involves the displacement of the leaving group by a fluoride anion. However, direct nucleophilic substitution on an unactivated aryl ring is generally challenging.

In the context of preparing this compound, the most practical and common industrial approach is to utilize a starting material that already contains the 2-fluorophenyl moiety, such as 2-fluorobenzaldehyde (B47322) or 2-fluorobenzonitrile. This circumvents the need for a separate, and often complex, fluorination step on a more advanced intermediate.

Reaction Conditions and Optimization

The successful synthesis of this compound hinges on the careful control and optimization of reaction conditions. The choice of base, solvent, and temperature plays a pivotal role in determining the reaction's efficiency, yield, and purity of the final product.

Role of Specific Catalysts and Bases (e.g., Sodium Hydride, Lithium Hexamethyldisilazide)

Strong, non-nucleophilic bases are essential in many synthetic routes leading to keto-esters. Their primary function is to deprotonate a carbon acid (a C-H bond) to generate a highly reactive carbanion or enolate, which can then participate in carbon-carbon bond-forming reactions. wikipedia.orgwikipedia.org

Sodium Hydride (NaH): This is a strong, salt-like hydride primarily used as a combustible base in organic synthesis. wikipedia.org It is composed of Na+ and H- ions and is insoluble in organic solvents. wikipedia.org NaH is widely used to deprotonate 1,3-dicarbonyl compounds, malonic esters, and other carbon acids to generate sodium derivatives that can be subsequently alkylated or acylated. wikipedia.org It is often supplied as a dispersion in mineral oil to improve safety and handling. thieme-connect.de In a potential synthesis, NaH could be used to generate an enolate from a ketone or ester precursor.

Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is another powerful, non-nucleophilic base frequently used in organic chemistry. wikipedia.org Its steric bulk makes it less likely to act as a nucleophile itself, which is advantageous in reactions where only deprotonation is desired. wikipedia.org With a pKa of its conjugate acid around 26, it is less basic than some other lithium amides like LDA (lithium diisopropylamide) but is strong enough to deprotonate a wide range of carbon acids to form lithium enolates or other organolithium compounds. wikipedia.orgresearchgate.net It can be prepared in situ by treating bis(trimethylsilyl)amine with n-butyllithium. wikipedia.org

The selection between these bases depends on factors like the acidity of the proton to be removed, the desired cation for the resulting enolate (Na+ vs. Li+), and the specific reaction conditions.

Comparison of Common Bases in Synthesis
PropertySodium Hydride (NaH)Lithium Hexamethyldisilazide (LiHMDS)
FormulaNaHLiN(Si(CH₃)₃)₂
Base TypeStrong, non-nucleophilic hydride base wikipedia.orgStrong, non-nucleophilic amide base wikipedia.org
Primary UseDeprotonation of carbon acids; promotes condensation reactions wikipedia.orgFormation of lithium enolates; base for alkylation and condensation reactions wikipedia.org
SolubilityInsoluble in organic solvents wikipedia.orgSoluble in many organic solvents (e.g., THF, hexanes)
Key AdvantageCost-effective and widely used for generating sodium enolates.High steric hindrance prevents nucleophilic attack; good solubility. wikipedia.org

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in reactions involving strong bases like NaH and LiHMDS. Solvents must be aprotic (lacking acidic protons) to avoid being deprotonated by the base, which would quench the reaction. thieme-connect.deorgsyn.org

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, and 1,2-dimethoxyethane (B42094) (DME) are commonly employed. thieme-connect.deorgsyn.org These solvents are effective at solvating the metal cations (Na+ or Li+), which can influence the reactivity and aggregation state of the enolate intermediate. orgsyn.org The proper choice of solvent ensures that the reagents remain in solution and that the reactive intermediates are stabilized, leading to cleaner reactions and higher yields. Using protic solvents like water or alcohols would lead to a violent reaction with the base, producing hydrogen gas and destroying the reagent. wikipedia.orgthieme-connect.de

Solvent Suitability for Reactions with Strong Bases
Solvent TypeExamplesSuitabilityReasoning
Polar AproticTetrahydrofuran (THF), Dioxane, Diethyl etherSuitableThey are non-reactive with strong bases and help solubilize reagents and intermediates. thieme-connect.deorgsyn.org
Nonpolar AproticHexane, TolueneOften SuitableNon-reactive, but may offer poor solubility for some ionic intermediates. Often used as co-solvents.
ProticWater, Ethanol, MethanolUnsuitableReacts with and neutralizes strong bases, often violently. wikipedia.org

Control of Reaction Yields and Selectivity

Maximizing the yield of the desired product while minimizing side reactions is a central goal of reaction optimization. In syntheses involving the formation of enolates and subsequent alkylation or acylation, several factors must be precisely controlled.

Temperature: Many reactions involving strong bases are conducted at very low temperatures (e.g., -78 °C using a dry ice/acetone bath). orgsyn.org This is done to control the high reactivity of the organometallic intermediates, prevent side reactions such as self-condensation, and enhance selectivity. orgsyn.org

Rate of Addition: The slow, controlled addition of reagents is crucial. For instance, an alkylating or acylating agent is typically added slowly to the pre-formed enolate solution to maintain a low concentration of the electrophile, which helps prevent multiple additions or other undesired pathways. orgsyn.org

Stoichiometry: The precise molar ratio of the reactants is critical. A slight excess of the base is often used to ensure complete deprotonation of the starting material, but a large excess can promote side reactions.

By carefully manipulating these parameters, chemists can achieve high selectivity and obtain the target molecule, this compound, in high yield and purity.

Parameters for Optimizing Yield and Selectivity
ParameterObjectiveTypical Condition/Strategy
TemperatureControl reactivity, prevent side reactions, enhance selectivity.Maintain low temperatures (e.g., -78 °C to 0 °C) during base addition and reaction. orgsyn.org
Reagent AdditionMaintain low concentration of electrophile, prevent multiple substitutions.Slow, dropwise addition of reagents via syringe pump or dropping funnel. orgsyn.org
AtmospherePrevent quenching of reactive intermediates by air or moisture.Conduct reaction under an inert atmosphere (e.g., Nitrogen, Argon). thieme-connect.deorgsyn.org
Purity of ReagentsAvoid introducing impurities that can cause side reactions.Use anhydrous solvents and high-purity reagents.

Reactivity and Mechanistic Investigations of Ethyl 6 2 Fluorophenyl 6 Oxohexanoate

Intrinsic Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is a versatile synthon in organic chemistry due to its multiple reactive sites. vedantu.com This dual reactivity allows it to act as a building block for a wide variety of more complex molecules. vedantu.com

Electrophilic Centers and Nucleophilic Sites

The reactivity of the β-keto ester moiety in Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is characterized by the presence of both electrophilic and nucleophilic centers. vedantu.com

Electrophilic Centers : The molecule contains two primary electrophilic sites. These are the carbonyl carbons of the ketone (C6) and the ester (C1). The inherent polarity of the carbon-oxygen double bond (C=O) renders these carbon atoms electron-deficient and thus susceptible to attack by nucleophiles. saskoer.ca Generally, the ketone carbonyl is more electrophilic than the ester carbonyl because the lone pair on the ester's oxygen atom can delocalize into the carbonyl group, reducing the partial positive charge on the carbonyl carbon. saskoer.ca

Nucleophilic Site : The carbon atom situated between the two carbonyl groups (C5, the α-carbon) is the primary nucleophilic site. The protons attached to this carbon are acidic due to the electron-withdrawing nature of the two adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance. nih.gov This enolate is a potent nucleophile and can react with various electrophiles. researchgate.netrsc.org

SiteTypeReasonPotential Reactions
Ketone Carbon (C6)ElectrophilicPolar C=O bond, partial positive charge on carbon.Nucleophilic addition, condensation reactions.
Ester Carbon (C1)ElectrophilicPolar C=O bond, less electrophilic than ketone due to resonance.Nucleophilic acyl substitution (e.g., transesterification).
Alpha-Carbon (C5)Nucleophilic (as enolate)Acidic α-protons; resonance stabilization of the conjugate base.Alkylation, acylation, cyanation. rsc.org

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.com This interconversion, known as keto-enol tautomerism, is a fundamental aspect of its chemistry. masterorganicchemistry.com

The equilibrium position is highly dependent on several factors, including the solvent, temperature, and concentration. cdnsciencepub.com In non-polar solvents, the enol form is often favored due to the stability gained from an intramolecular hydrogen bond between the enolic hydroxyl group and the nearby carbonyl oxygen. masterorganicchemistry.com Conversely, in polar, protic solvents, the keto form tends to predominate as the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bonding that stabilizes the enol form. cdnsciencepub.com Studies on analogous β-ketoesters have shown that the percentage of the enol tautomer can range from less than 2% in water (D₂O) to nearly 50% in non-polar solvents like carbon tetrachloride (CCl₄). masterorganicchemistry.com While the equilibrium generally favors the keto tautomer, the enol form is crucial as it is often the reactive species in acid-catalyzed reactions. masterorganicchemistry.com

Influence of the 2-Fluorophenyl Group on Reactivity

The 2-fluorophenyl substituent at the C6 position significantly modulates the reactivity of the adjacent ketone carbonyl group through a combination of electronic and steric effects.

Electronic Effects of Fluorine on Carbonyl Electrophilicity

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic properties of the molecule. Its effects can be dissected into two opposing components:

Inductive Effect (-I) : Due to its high electronegativity, the fluorine atom strongly withdraws electron density through the sigma bonds. researchgate.netlibretexts.org This inductive effect makes the attached aromatic ring electron-deficient, which in turn increases the partial positive charge on the ketone's carbonyl carbon (C6), enhancing its electrophilicity. libretexts.org

Resonance Effect (+R) : The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a mesomeric effect). rsc.org This electron donation partially counteracts the inductive effect. However, for halogens like fluorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity. libretexts.org

The net result is that the 2-fluorophenyl group acts as an electron-withdrawing group, increasing the susceptibility of the ketone carbonyl to nucleophilic attack compared to an unsubstituted phenyl ring.

Steric Considerations in Reaction Pathways

The placement of the fluorine atom at the ortho position introduces significant steric hindrance around the ketone carbonyl. vedantu.comwikipedia.org This phenomenon, often referred to as the "ortho effect," can physically block the trajectory of incoming nucleophiles, slowing down reaction rates or directing the attack to a less hindered site, if available. wikipedia.orgresearchgate.net

This steric bulk can force the carbonyl group to twist out of the plane of the benzene (B151609) ring, which can disrupt π-system conjugation. stackexchange.comstackexchange.com The steric hindrance caused by the ortho-substituent is a critical factor in determining the feasibility and outcome of reactions, particularly those involving bulky reagents. researchgate.net For instance, the approach of a large nucleophile to the C6 carbonyl carbon would be more hindered than in its meta- or para-fluoro-substituted counterparts.

Specific Reaction Types and Mechanisms

While specific reaction data for this compound is not extensively documented, its structure lends itself to well-established synthetic transformations, particularly intramolecular cyclization to form heterocyclic systems like piperidines. Piperidine rings are important structural motifs in many pharmacologically active compounds.

A plausible and synthetically valuable transformation is the synthesis of a substituted piperidinone via a two-step sequence involving reductive amination followed by intramolecular cyclization.

Step 1: Reductive Amination

The ketone carbonyl group can react with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) to form an intermediate amino ester. In this step, the ketone is first converted to an imine, which is then reduced in situ to the corresponding amine.

Step 2: Intramolecular Cyclization (Lactamization)

The resulting γ-amino ester is perfectly primed for intramolecular cyclization. The nucleophilic amino group attacks the electrophilic ester carbonyl carbon. This reaction, known as lactamization, results in the formation of a stable six-membered ring, a piperidin-2-one derivative, with the elimination of ethanol. The reaction is typically promoted by heat or catalysis.

This type of intramolecular cyclization is a common and efficient method for the synthesis of lactams from linear amino esters.

Plausible Reaction Pathway: Synthesis of 6-(2-fluorophenyl)piperidin-2-one
StepReaction TypeKey TransformationReagents & Conditions
1Reductive AminationKetone → AmineNH₃, H₂, Raney Ni or NaBH₃CN
2Intramolecular Cyclization (Lactamization)γ-Amino Ester → LactamHeat or Acid/Base Catalyst

This sequence highlights how the intrinsic reactivity of the keto and ester functionalities within this compound can be harnessed to construct complex and valuable heterocyclic structures.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone in this compound is electrophilic and, therefore, susceptible to nucleophilic attack. A primary example of such a reaction is the addition of Grignard reagents (R-MgX). For instance, the reaction with methylmagnesium bromide would be expected to yield a tertiary alcohol after acidic workup.

Table 1: Hypothetical Nucleophilic Addition Reactions

Nucleophile Reagent Expected Product
Hydride Sodium borohydride (B1222165) (NaBH₄) Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate
Alkyl Methylmagnesium bromide (CH₃MgBr) Ethyl 6-(2-fluorophenyl)-6-hydroxy-6-methylhexanoate

The reaction mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide furnishes the alcohol product. The 2-fluoro substituent on the phenyl ring can influence the reactivity of the ketone through inductive effects.

Condensation Reactions

Condensation reactions, such as the aldol (B89426) or Claisen condensation, are fundamental transformations for carbon-carbon bond formation. The active methylene (B1212753) group alpha to the ester carbonyl in this compound can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile.

In a self-condensation reaction (a Dieckmann condensation, which is an intramolecular Claisen condensation), treatment with a strong base like sodium ethoxide would lead to the formation of a cyclic β-keto ester. This reaction is a powerful method for the synthesis of five- or six-membered rings.

Derivatization at the Active Methylene Group

The methylene group adjacent to the ester functionality (the α-carbon) is rendered acidic by the electron-withdrawing effect of the carbonyl group. This allows for deprotonation by a base to form an enolate, which can then participate in various alkylation and acylation reactions.

For example, reaction with an alkyl halide, such as methyl iodide, in the presence of a base like lithium diisopropylamide (LDA), would result in the formation of Ethyl 2-methyl-6-(2-fluorophenyl)-6-oxohexanoate. This derivatization is a key strategy for introducing molecular complexity.

Table 2: Potential Derivatization Reactions at the Active Methylene Group

Reagent Base Product
Methyl iodide (CH₃I) Lithium diisopropylamide (LDA) Ethyl 2-methyl-6-(2-fluorophenyl)-6-oxohexanoate
Benzyl bromide (BnBr) Sodium hydride (NaH) Ethyl 2-benzyl-6-(2-fluorophenyl)-6-oxohexanoate

Reductions of the Ketone and Ester Functionalities

The ketone and ester groups in this compound can be selectively or fully reduced depending on the reducing agent employed.

Selective reduction of the ketone can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This would yield Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate, leaving the ester group intact.

For the complete reduction of both the ketone and the ester to their corresponding alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction would produce 6-(2-fluorophenyl)hexane-1,6-diol.

Table 3: Reduction Reactions of this compound

Reducing Agent Functionality Reduced Product
Sodium borohydride (NaBH₄) Ketone Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate
Lithium aluminum hydride (LiAlH₄) Ketone and Ester 6-(2-fluorophenyl)hexane-1,6-diol

The chemoselectivity of these reductions is a critical aspect in the strategic synthesis of complex molecules derived from this versatile keto-ester.

Advanced Spectroscopic Characterization of Ethyl 6 2 Fluorophenyl 6 Oxohexanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR are fundamental for initial structural confirmation, while more advanced techniques offer deeper understanding of spatial arrangements and through-bond correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is expected to exhibit distinct signals corresponding to the ethyl ester group and the hexanoate (B1226103) chain. The ethyl group would present as a triplet for the terminal methyl protons (–CH₂CH₃ ) and a quartet for the methylene (B1212753) protons (–OCH₂ CH₃). The protons of the hexanoate chain would appear as multiplets, with the protons adjacent to the carbonyl groups being the most deshielded. The aromatic protons of the 2-fluorophenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester and ketone functionalities, expected around 170 ppm and 205 ppm, respectively. The carbons of the ethyl group and the aliphatic chain would resonate in the upfield region. The aromatic carbons of the 2-fluorophenyl ring would appear in the range of 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

To illustrate, the reported NMR data for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate shows a triplet for the ethyl ester methyl group at δ 1.2–1.4 ppm and a quartet for the methylene group at δ 4.1–4.3 ppm. The aromatic protons appear as multiplets in the range of δ 7.2–7.8 ppm. The ester and keto carbonyl carbons are observed at approximately 170 ppm and 205 ppm, respectively. This data serves as a useful reference for predicting the spectrum of the title compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2 (triplet)~14
Ethyl -OCH₂-~4.1 (quartet)~60
Hexanoate ChainMultiplets~24-42
-CH₂-C=O (ester)Triplet~34
-CH₂-C=O (keto)Triplet~38
Keto C=O-~200-205
Ester C=O-~173
Aromatic CH~7.1-7.8 (multiplets)~115-135
Aromatic C-F-~160 (doublet)
Aromatic C-C=O-~130

Note: These are predicted values and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to determine the spatial proximity of atoms, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded. It would be instrumental in assigning the signals of the aliphatic chain of this compound, definitively linking each proton resonance to its corresponding carbon.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, ROESY could reveal through-space interactions between the protons of the phenyl ring and the adjacent methylene group of the hexanoate chain, helping to define the orientation of the aromatic ring relative to the aliphatic chain.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful technique to study its structure and dynamics in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in a rigid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, which can be compared to solution-state data to identify conformational differences. Furthermore, ssNMR can be used to study polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₇FO₃), the calculated exact mass can be used to confirm its identity with a high degree of confidence. While specific HRMS data for the title compound was not found, the molecular weight is listed as 252.28 g/mol . labshake.com

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the loss of the ethyl group from the ester or cleavage within the hexanoate chain.

McLafferty Rearrangement: A characteristic fragmentation of ketones and esters involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the Phenyl Group: Fragmentation involving the loss of the 2-fluorophenyl group or parts of the aliphatic chain attached to it.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different functional groups within the molecule.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment (m/z) Possible Structure / Loss
252[M]⁺ (Molecular Ion)
207[M - OCH₂CH₃]⁺
123[C₇H₄FO]⁺ (Fluorobenzoyl cation)
95[C₆H₄F]⁺ (Fluorophenyl cation)

Note: These are predicted fragments and their relative abundances would depend on the ionization technique used.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques like Fourier Transform Infrared (FT-IR) spectroscopy are indispensable for identifying functional groups and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. In this compound, the key vibrational modes are associated with the carbonyl groups of the ketone and the ester, the C-O ester linkage, the aromatic C-F bond, and various C-H bonds.

The carbonyl (C=O) stretching vibrations are particularly informative and typically appear as strong, sharp bands in the 1600–1800 cm⁻¹ region. mdpi.com The presence of two carbonyl groups—a ketone adjacent to the fluorophenyl ring and an ester at the end of the alkyl chain—would be expected to produce distinct absorption bands. The aromatic ketone C=O stretch generally appears at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the phenyl ring, while the aliphatic ester C=O stretch is typically found at a higher wavenumber (around 1735 cm⁻¹). researchgate.net

Aromatic C-H stretching vibrations are usually observed in the 3100–3000 cm⁻¹ range, while aliphatic C-H stretching from the hexanoate chain appears between 3000 and 2850 cm⁻¹. nih.gov The C-F stretching vibration of the 2-fluorophenyl group gives rise to a strong band, typically in the 1270-1100 cm⁻¹ region.

FT-IR spectroscopy is also highly sensitive to intermolecular and intramolecular hydrogen bonding. rsc.org Hydrogen bonding can significantly influence the frequency of stretching vibrations, particularly for proton donor and acceptor groups. dss.go.th In the context of this compound derivatives or in solution with proton-donating solvents, hydrogen bonding to the carbonyl oxygen atoms would cause a characteristic shift of the C=O stretching band to a lower frequency (a red shift). mdpi.com The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond interaction. dss.go.th

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100 - 3000 Medium-Weak
Aliphatic C-H Stretching 3000 - 2850 Medium
Ester C=O Stretching ~1735 Strong
Ketone C=O Stretching ~1685 Strong
C-O Stretching 1300 - 1000 Strong

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. It is a key tool for studying compounds containing chromophores, such as the aromatic keto-ester system in this compound.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 2-fluorobenzoyl chromophore. This system typically exhibits two main absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital in the aromatic ring, are generally high in intensity and appear at shorter wavelengths. The n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is symmetry-forbidden, resulting in a weaker absorption band at a longer wavelength.

UV-Vis spectroscopy is a fundamental technique in photochemical studies for monitoring the progress of a reaction. science-softcon.descience-softcon.de Upon irradiation with UV light of an appropriate wavelength, molecules like this compound can undergo various photochemical reactions. By recording UV-Vis spectra at different time intervals during irradiation, one can track the disappearance of the reactant's characteristic absorption bands and the appearance of new bands corresponding to photoproducts. This allows for the determination of reaction kinetics and quantum yields. nih.gov Furthermore, ultrafast time-resolved UV-Vis spectroscopy can be employed to detect and characterize short-lived transient species, such as excited states or radicals, that are formed during the photochemical process. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Chromophore Expected λmax (nm) Molar Absorptivity (ε)
π → π* 2-Fluorobenzoyl 240 - 280 High

X-ray Diffraction Studies of Analogous Compounds

While the specific crystal structure of this compound may not be publicly available, significant structural insights can be gained from single-crystal X-ray diffraction studies of analogous compounds. These studies provide precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions in the solid state.

For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, which features a similar substituted phenyl-oxoethyl core, has been reported. nih.gov Such studies reveal that the molecules in the crystal lattice are often stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds. nih.gov Similarly, the analysis of another related compound, 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, shows that the fluorophenyl ring is not planar with the rest of the molecule and highlights the presence of intermolecular C-H···F and C-H···O hydrogen bonds that link molecules into dimers or more complex structures. mdpi.com These findings suggest that this compound would likely adopt a non-planar conformation and participate in similar weak intermolecular interactions, influencing its crystal packing and physical properties.

Table 3: Representative Crystallographic Data for an Analogous Compound (2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate)

Parameter Value
Chemical Formula C₁₅H₁₀Cl₂O₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.312
b (Å) 8.103
c (Å) 27.565
Volume (ų) 2750.0

Data sourced from a study on a structurally analogous compound to provide insight into potential crystal parameters. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate

Computational and Theoretical Investigations of Ethyl 6 2 Fluorophenyl 6 Oxohexanoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental tools in computational chemistry used to predict the geometric, electronic, and spectroscopic properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the behavior of electrons within a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of molecular systems. arxiv.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. arxiv.orgresearchgate.net For Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, this would involve calculating the forces on each atom and adjusting their positions iteratively until a stable conformation is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic structure. mdpi.com This involves calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a Molecule like this compound Note: This table is a representative example of typical DFT outputs and is not based on published data for the specific molecule.

ParameterTypical MethodExpected Information
Optimized Bond Lengths (Å)B3LYP/6-311++G(d,p)Provides C-C, C-H, C=O, C-O, C-F bond distances.
Optimized Bond Angles (°)B3LYP/6-311++G(d,p)Details the geometry around each atom (e.g., C-C-O angle).
HOMO Energy (eV)B3LYP/6-311++G(d,p)Indicates the energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy (eV)B3LYP/6-311++G(d,p)Indicates the energy of the lowest energy electron-accepting orbital; relates to electron affinity.
HOMO-LUMO Gap (eV)B3LYP/6-311++G(d,p)Correlates with chemical reactivity and stability.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. arxiv.org

NMR Chemical Shifts: After geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comresearchgate.net These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane). Predicting the NMR spectra for this compound would help in assigning the signals observed in an experimental spectrum. researchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These frequencies are obtained by calculating the second derivatives of the energy with respect to atomic positions. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond or the bending of C-H bonds. This allows for a detailed interpretation of experimental IR spectra.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data Note: This table demonstrates how theoretical data is typically presented and is not based on published results for the specific molecule.

Spectroscopic DataPredicted ValueExperimental ValueAssignment
¹³C NMR Chemical Shift (ppm)~198 ppm(Hypothetical) 197.5 ppmCarbonyl Carbon (C=O) of the ketone
¹³C NMR Chemical Shift (ppm)~173 ppm(Hypothetical) 172.8 ppmCarbonyl Carbon (C=O) of the ester
IR Vibrational Frequency (cm⁻¹)~1735 cm⁻¹(Hypothetical) 1730 cm⁻¹Ester C=O stretch
IR Vibrational Frequency (cm⁻¹)~1690 cm⁻¹(Hypothetical) 1685 cm⁻¹Ketone C=O stretch

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule. rsc.org It is calculated from the electron density and represents the electrostatic potential mapped onto the molecule's surface. The MESP surface provides a visual guide to the electrophilic and nucleophilic regions of a molecule. researchgate.net

Assessment of Charge Distribution and Electrophilic Sites

An MESP map uses a color scale to depict different potential values. Regions of negative electrostatic potential, typically colored red or orange, are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would be located around the electronegative oxygen atoms of the ketone and ester carbonyl groups.

Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas that are prone to nucleophilic attack. These electrophilic sites would likely be found around the hydrogen atoms and the carbonyl carbon atoms. The MESP analysis provides a clear, qualitative picture of the molecule's reactivity hotspots. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be the first step in characterizing the structural preferences of this compound. This would involve mapping its potential energy surface to understand its flexibility and the relative stabilities of its different spatial arrangements.

The identification of stable conformers is crucial as they represent the most likely shapes the molecule will adopt. This analysis would involve systematic or stochastic searches of the conformational space. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Hypothetical Stable Conformers of this compound No published data is currently available to populate this table.

Conformer ID Relative Energy (kcal/mol) Dihedral Angle (°): C-C-C=O Dihedral Angle (°): C-C-O-C
Conf-1
Conf-2

Understanding the rotational barriers between different conformers provides insight into the molecule's flexibility. This is particularly important for the rotatable bonds in the hexanoate (B1226103) chain and the bond connecting the phenyl ring to the carbonyl group.

Table 2: Hypothetical Rotational Barriers in this compound No published data is currently available to populate this table.

Rotatable Bond Energy Barrier (kcal/mol) Transition State Geometry
Phenyl-C=O
Cα-Cβ (chain)

Reaction Mechanism Elucidation using QM Methods

Quantum mechanics (QM) methods are instrumental in elucidating reaction mechanisms at the atomic level. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

The characterization of transition states is fundamental to understanding how a reaction proceeds from reactants to products. This involves locating the saddle points on the potential energy surface and analyzing their vibrational frequencies to confirm they are true transition states.

By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is vital for predicting reaction rates and understanding the feasibility of a chemical process.

Table 3: Hypothetical Energetics for a Reaction of this compound No published data is currently available to populate this table.

Reaction Step Activation Energy (Ea, kcal/mol) Enthalpy of Reaction (ΔH, kcal/mol)
Step 1

Intermolecular Interactions and Solvation Effects

The way this compound interacts with itself and with solvent molecules dictates its macroscopic properties, such as solubility and boiling point. The fluorine atom and the ester group are expected to play significant roles in these interactions through dipole-dipole forces and hydrogen bonding capabilities.

Computational studies in this area would typically involve calculating interaction energies and analyzing the radial distribution functions in different solvents to understand the solvation shell structure.

Continuum Solvation Models for Reactivity in Solution

The reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are a class of computational methods that simulate the effects of a solvent without explicitly representing individual solvent molecules. This approach treats the solvent as a continuous medium with a defined dielectric constant (ε), which polarizes in response to the solute's charge distribution. This polarization, in turn, creates a reaction field that interacts with the solute, affecting its energy, structure, and reactivity.

Several popular continuum solvation models are employed in computational chemistry, including the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). These models are frequently used in conjunction with quantum mechanical methods like Density Functional Theory (DFT) to provide a comprehensive understanding of chemical processes in solution.

For this compound, these models can be applied to study various aspects of its reactivity. For instance, the keto-enol tautomerism, a fundamental process for ketones, can be investigated. The relative stability of the keto and enol forms can be calculated in the gas phase and in different solvents to determine the solvent's influence on the equilibrium. A hypothetical study might reveal that polar solvents stabilize the more polar keto form, thus shifting the equilibrium.

Furthermore, reaction pathways, such as the nucleophilic addition to the carbonyl group, can be modeled. By calculating the activation energies and reaction energies in different solvents, one can predict how the solvent medium will affect the reaction rate and thermodynamics. The table below presents hypothetical data from a DFT study on a reaction involving this compound, illustrating the impact of the solvent's dielectric constant on the calculated activation energy.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase1.025.8
Toluene2.423.5
Acetone20.720.1
Water78.418.9

The trend in the hypothetical data suggests that as the polarity of the solvent increases, the activation energy for a polar reaction mechanism decreases, indicating a faster reaction rate. This is a common observation, as polar solvents can stabilize charged transition states more effectively than nonpolar solvents.

Quadrupole-Dipole Interactions with Fluorinated Groups

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. While dipole-dipole interactions are well-known, higher-order electrostatic interactions, such as quadrupole-dipole interactions, can also be significant, particularly in the context of aromatic systems.

A molecular quadrupole is a measure of the non-uniform distribution of charge in a molecule that has no net dipole moment. Benzene (B151609), for example, has no dipole moment but possesses a significant quadrupole moment. The π-electron cloud above and below the ring is electron-rich (negative), while the plane of the ring is electron-poor (positive). This creates a quadrupole moment that is negative perpendicular to the plane of the ring.

The introduction of a fluorine atom onto the benzene ring, as in the 2-fluorophenyl group of this compound, dramatically alters the electronic properties of the ring. Fluorine is a highly electronegative atom that withdraws electron density from the aromatic system. This withdrawal of electron density inverts the quadrupole moment of the benzene ring, making it positive perpendicular to the plane of the ring. researchgate.netrsc.org This positive quadrupole moment can then engage in favorable electrostatic interactions with the negative end of a dipole in a nearby molecule.

The table below presents a comparison of the calculated quadrupole moments for benzene and fluorobenzene (B45895), illustrating the effect of fluorine substitution. The values are typically given in units of Buckingham (B), where 1 B = 10⁻²⁶ esu·cm².

CompoundQuadrupole Moment (Qzz, in Buckingham)
Benzene-8.48
Fluorobenzene+1.5
Hexafluorobenzene+9.5

The data clearly show the inversion of the quadrupole moment from negative in benzene to positive in fluorinated benzenes. researchgate.net This fundamental change in the electrostatic nature of the aromatic ring in this compound is a key determinant of its non-covalent interaction patterns.

Chemical Transformations and Derivatization of Ethyl 6 2 Fluorophenyl 6 Oxohexanoate

Modification of the Ester Group

The ethyl ester group of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is susceptible to typical carboxylate ester reactions.

ReactantReagentCatalystExpected Product
This compoundMethanolH₂SO₄Mthis compound
This compoundPropanolNaOPrPropyl 6-(2-fluorophenyl)-6-oxohexanoate

Hydrolysis to the Carboxylic AcidHydrolysis of the ethyl ester to its corresponding carboxylic acid, 6-(2-fluorophenyl)-6-oxohexanoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid in the presence of water, is a reversible process. In contrast, base-catalyzed hydrolysis (saponification), using a base such as sodium hydroxide, is an irreversible reaction that initially forms the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the carboxylic acid.

Reaction TypeReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH₂O, HCl (cat.)Not applicable6-(2-fluorophenyl)-6-oxohexanoic acid
Base-Catalyzed Hydrolysis1. NaOH, H₂O 2. H₃O⁺Sodium 6-(2-fluorophenyl)-6-oxohexanoate6-(2-fluorophenyl)-6-oxohexanoic acid

Transformations at the Carbonyl Moiety

The ketonic carbonyl group is a key site for a variety of chemical transformations, including reductions and nucleophilic additions.

Reducing AgentSolventExpected Product
Sodium Borohydride (B1222165) (NaBH₄)Methanol or EthanolEthyl 6-(2-fluorophenyl)-6-hydroxyhexanoate
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup6-(2-fluorophenyl)hexane-1,6-diol

Nucleophilic AdditionsThe electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) would add to the carbonyl group to form a tertiary alcohol after an aqueous workup. The reaction with methylmagnesium bromide, for example, would be expected to produce Ethyl 6-(2-fluorophenyl)-6-hydroxy-6-methylhexanoate.

Nucleophilic ReagentExpected Product (after workup)
Methylmagnesium Bromide (CH₃MgBr)Ethyl 6-(2-fluorophenyl)-6-hydroxy-6-methylhexanoate
Phenyllithium (C₆H₅Li)Ethyl 6-(2-fluorophenyl)-6-hydroxy-6-phenylhexanoate

Reactions Involving the Active Methylene (B1212753) Center

The methylene group (the carbon atom adjacent to the ketone, C5) is activated by the electron-withdrawing effect of the carbonyl group, making its protons acidic and amenable to deprotonation by a suitable base. The resulting enolate can then act as a nucleophile in various reactions.

Alkylation of this active methylene center can be achieved by treating this compound with a base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide). This would result in the formation of Ethyl 5-methyl-6-(2-fluorophenyl)-6-oxohexanoate. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and to avoid side reactions.

BaseElectrophileExpected Product
Lithium Diisopropylamide (LDA)Methyl Iodide (CH₃I)Ethyl 5-methyl-6-(2-fluorophenyl)-6-oxohexanoate
Sodium Hydride (NaH)Benzyl Bromide (BnBr)Ethyl 5-benzyl-6-(2-fluorophenyl)-6-oxohexanoate

It is important to reiterate that the reactions and products described in this article are based on established chemical principles and have not been experimentally verified for this compound based on available literature.

Cyclization Reactions to Form Fused Ring Systems

The strategic use of bifunctional molecules as precursors in the synthesis of complex heterocyclic structures is a cornerstone of modern medicinal and materials chemistry. Molecules containing both an electrophilic keto group and a nucleophilic or potentially nucleophilic site, such as an ester, offer a versatile platform for constructing a variety of ring systems. This compound possesses such a scaffold, with a ketone and an ester separated by a flexible alkyl chain, theoretically enabling its use in intramolecular cyclization reactions or as a building block in intermolecular condensations to form fused heterocyclic systems.

Precursor in Heterocyclic Synthesis (e.g., Pyrimidines, Quinaldines, Indoles, Carbazoles)

Despite the potential utility of this compound as a precursor for the synthesis of fused heterocyclic systems, a comprehensive review of the scientific literature reveals a notable absence of specific examples for its use in the construction of pyrimidines, quinaldines, indoles, or carbazoles.

The synthesis of these important heterocyclic scaffolds typically proceeds through well-established named reactions that require specific functionalities in the starting materials. For instance, the Fischer indole (B1671886) synthesis relies on the acid-catalyzed rearrangement of an arylhydrazine and a ketone or aldehyde. While this compound contains a ketone, its successful cyclization into an indole would depend on a subsequent reaction involving the ester group to form a fused system, a transformation that is not commonly documented.

Similarly, the construction of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative (Biginelli reaction) or with an amidine. The structure of this compound does not fit the typical profile of a precursor for these classical pyrimidine syntheses without prior modification.

The synthesis of quinaldines (2-methylquinolines) frequently employs the Doebner-von Miller reaction or related methods, which involve the reaction of an α,β-unsaturated carbonyl compound with an aniline. Again, this compound would require significant chemical transformation to serve as a direct precursor in these pathways.

Carbazole synthesis can be achieved through various methods, including the Borsche–Drechsel cyclization or the Graebe–Ullmann synthesis. These methods generally involve intramolecular cyclization of N-aryl amines or diarylamines, which are structurally distinct from this compound.

While the presence of the 2-fluorophenyl group could in principle influence the reactivity and regioselectivity of cyclization reactions, there is currently no specific, documented evidence in peer-reviewed literature detailing the successful application of this compound as a direct precursor for the synthesis of pyrimidines, quinaldines, indoles, or carbazoles. Further research would be required to explore and establish potential synthetic routes for these transformations.

Advanced Applications in Chemical Research

Building Block in Complex Molecular Synthesis

The structural attributes of ethyl 6-(2-fluorophenyl)-6-oxohexanoate make it a significant precursor in the assembly of intricate molecular architectures. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of both the carbon backbone and the introduction of specific functional groups.

The synthesis of the core structure of this compound itself is a key example of carbon skeleton construction. A plausible and widely used method for creating such 6-aryl-6-oxohexanoate structures is the Friedel-Crafts acylation. This reaction typically involves the electrophilic substitution of an aromatic ring with an acyl group. In the context of this specific compound, fluorobenzene (B45895) would be acylated with a derivative of adipic acid, such as ethyl 6-chloro-6-oxohexanoate. The reaction is generally catalyzed by a Lewis acid, which activates the acylating agent.

The resulting 6-(2-fluorophenyl)-6-oxohexanoate skeleton can then serve as a foundational element for further elaborations. For instance, the ketone and ester functionalities can be selectively manipulated to extend the carbon chain or to form cyclic structures. The synthesis of various 6-aryl-4-oxohexanoic acids demonstrates how related keto-acid structures can be fundamental in building more complex frameworks nih.govresearchgate.net. While not directly involving the title compound, these syntheses illustrate the principle of using such molecules as platforms for further molecular construction.

The presence of a fluorine atom on the phenyl ring is a critical feature of this compound. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This includes changes in lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-fluorophenyl group of this compound can be carried through various synthetic steps, allowing for the creation of more complex fluorinated molecules. The synthesis of compounds like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases how a 2-fluorophenyl moiety can be incorporated into more elaborate heterocyclic systems. mdpi.com

Substrate for Methodological Development in Organic Synthesis

The reactivity of the ketone group in this compound makes it an excellent substrate for the development and optimization of new synthetic methods, particularly in the areas of asymmetric synthesis and catalysis.

The prochiral ketone of this compound can be reduced to a chiral alcohol, ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate. The development of enantioselective methods to control the stereochemistry of this reduction is a significant area of research. A variety of chiral catalysts and reagents have been explored for the asymmetric reduction of aryl ketones, including those with fluorine substituents.

For instance, studies on the enantioselective reduction of 2'-fluoroacetophenone, a structurally related ketone, have demonstrated the efficacy of oxazaborolidine-based catalyst systems. researchgate.net These catalysts, often used in conjunction with a borane (B79455) source, can achieve high levels of enantioselectivity. researchgate.net Furthermore, enzymatic reductions using alcohol dehydrogenases have also been successfully employed for the asymmetric reduction of halo-substituted acetophenones, yielding enantiopure halohydrins. nih.gov The development of such methods using substrates like this compound allows for the refinement of these important synthetic transformations.

Table 1: Examples of Asymmetric Reduction of Aryl Ketones
Ketone SubstrateCatalyst/EnzymeProduct ConfigurationEnantiomeric Excess (ee)Reference
2-chloro-4′-fluoroacetophenoneΔP84/A85G TeSADH mutant(S)>99% nih.gov
2-chloro-4′-chloroacetophenoneP84S/186A TeSADH mutant(R)>99% nih.gov
2'-fluoroacetophenone(S)-α,α-diphenyl-2-pyrrolidinemethanol / borane–diethylanilineNot specifiedHigh researchgate.net

The synthesis of the this compound core structure itself provides a platform for exploring novel catalytic systems for Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride are effective, they often need to be used in stoichiometric amounts and can generate significant waste. Research into more sustainable and recyclable catalysts is an active field.

For the acylation of fluorobenzene, various alternative catalytic systems have been investigated. These include the use of solid acid catalysts and metal triflates, which can often be used in catalytic amounts and are more amenable to recycling. The development of these new catalytic approaches is crucial for making important chemical transformations more environmentally benign and economically viable.

Probing Mechanistic Organic Chemistry

The structure of this compound and its derivatives can be utilized to study the mechanisms of various organic reactions. For example, the corresponding 6-(2-fluorophenyl)-6-oxohexanoic acid could potentially undergo intramolecular cyclization reactions to form tetralone derivatives.

Studies on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds provide a model for how such investigations might be conducted. beilstein-journals.orgnih.govresearchgate.net In these studies, radical intermediates are generated, which then cyclize onto the aromatic ring. The position of substituents on the aryl ring can influence the regioselectivity and efficiency of the cyclization. By studying the cyclization of substrates like 6-(2-fluorophenyl)-6-oxohexanoic acid, researchers can gain insights into the electronic effects of the fluorine substituent on the reaction mechanism and the stability of the intermediates involved. beilstein-journals.orgnih.gov Such studies are fundamental to a deeper understanding of reaction pathways and can guide the design of new synthetic strategies.

Development of Analytical Standards and Reference Compounds

The establishment of a chemical as an analytical standard or reference compound is a rigorous process that ensures its suitability for use in qualitative and quantitative analyses. For a compound like this compound, its unique structural features, particularly the presence of a fluorine atom, make it a valuable candidate for such applications, especially in assays where fluorine-specific detection methods like ¹⁹F NMR are employed.

The development process for establishing this compound as a reference standard involves several critical stages:

Synthesis and Purification: The initial step is the synthesis of the compound with a high degree of purity. This often involves multi-step synthetic routes followed by rigorous purification techniques such as column chromatography and recrystallization to remove impurities, including starting materials, by-products, and residual solvents. The synthesis of related 6-aryl-4-oxohexanoic acids has been described, which can be adapted for this specific ester. nih.govresearchgate.net

Structural Characterization: Comprehensive spectroscopic analysis is essential to confirm the chemical identity and structure of the synthesized compound. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Purity Assessment: The purity of the candidate reference material must be meticulously determined. A mass balance approach is often employed, which involves the summation of all detected impurities and subtracting this from 100%. doi.or.kr This requires a combination of analytical techniques to quantify different types of impurities:

Organic Impurities: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to identify and quantify structurally related organic impurities. researchgate.net

Water Content: Karl Fischer titration is the standard method for determining the water content. doi.or.kr

Residual Solvents: Headspace GC is commonly used to quantify any remaining solvents from the synthesis and purification processes. doi.or.kr

Inorganic Impurities: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Gravimetric Analysis (TGA) can be used to assess non-volatile inorganic content. doi.or.krresearchgate.net

Once the purity is accurately determined and a comprehensive certificate of analysis is prepared, this compound can serve as a reference standard. Its applications would include:

Method Validation: As a standard to validate new analytical methods for the quantification of related fluorinated compounds.

Quality Control: In industrial settings, it can be used as a quality control standard to ensure the purity and consistency of manufactured batches of related chemicals.

Metabolic Studies: As a reference compound in studies investigating the metabolism of fluorinated pharmaceuticals or agrochemicals.

Table 1: Analytical Techniques for the Characterization and Purity Assessment of this compound as a Reference Standard

Analytical Technique Purpose Information Obtained
¹H, ¹³C, ¹⁹F NMRStructural ElucidationConfirmation of chemical structure, identification of functional groups.
Mass Spectrometry (MS)Molecular Weight DeterminationConfirmation of molecular formula.
Infrared (IR) SpectroscopyFunctional Group AnalysisIdentification of characteristic functional groups (e.g., C=O, C-F, C-O).
HPLC/GCPurity and Impurity ProfilingSeparation and quantification of organic impurities.
Karl Fischer TitrationWater Content DeterminationQuantification of water content.
Thermal Gravimetric AnalysisNon-volatile Impurity ContentMeasurement of the mass of non-volatile inorganic impurities.

Role in Enzyme-Catalyzed Reactions for Chemoenzymatic Transformations

The ketone functionality of this compound makes it a prime substrate for enzyme-catalyzed reductions, a cornerstone of chemoenzymatic synthesis for producing chiral alcohols. These reactions are highly valued for their stereoselectivity, mild reaction conditions, and environmental compatibility compared to traditional chemical methods.

Ketoreductases (KREDs) are a class of oxidoreductase enzymes that catalyze the reduction of ketones to their corresponding alcohols, often with high enantioselectivity. ontosight.ai The reaction mechanism for the KRED-catalyzed reduction of this compound would involve the following key steps:

Substrate Binding: The this compound molecule binds to the active site of the ketoreductase. The orientation of the substrate within the active site is crucial for determining the stereochemical outcome of the reaction.

Cofactor Interaction: A nicotinamide (B372718) cofactor, typically NADPH or NADH, binds to the enzyme in close proximity to the substrate. ontosight.ai

Hydride Transfer: The core of the catalytic mechanism is the stereospecific transfer of a hydride ion (H⁻) from the cofactor to the carbonyl carbon of the ketone in this compound. ontosight.ai

Protonation: A proton (H⁺) is transferred from a nearby acidic amino acid residue in the enzyme's active site, or from the surrounding aqueous medium, to the carbonyl oxygen.

Product Release: The resulting chiral alcohol, Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate, and the oxidized cofactor (NADP⁺ or NAD⁺) are released from the enzyme's active site, allowing the enzyme to participate in another catalytic cycle.

The stereoselectivity of the reduction (i.e., whether the (R)- or (S)-enantiomer of the alcohol is formed) is dictated by the specific ketoreductase used. Different KREDs, possessing distinct active site architectures, can be employed to selectively produce the desired enantiomer of the chiral alcohol. nih.gov The use of commercially available KREDs has been demonstrated for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through a dynamic reductive kinetic resolution process. alaska.edu

This chemoenzymatic transformation is highly valuable as the resulting enantiomerically pure chiral alcohol is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The presence of the fluorine atom in the aromatic ring can also impart unique properties to the final products. nih.gov

Table 2: Key Steps in the Ketoreductase-Catalyzed Reduction of this compound

Step Description Key Molecular Interactions
1Substrate BindingThe substrate fits into the enzyme's active site through hydrophobic and polar interactions.
2Cofactor BindingNADPH or NADH binds to the enzyme, positioning the hydride for transfer.
3Hydride TransferA hydride ion is transferred from the cofactor to the ketone's carbonyl carbon.
4ProtonationThe carbonyl oxygen is protonated by an acidic residue or water.
5Product ReleaseThe chiral alcohol product and the oxidized cofactor are released.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodology : The compound is synthesized via esterification of 6-(2-fluorophenyl)-6-oxohexanoic acid with ethanol, catalyzed by sulfuric acid or HCl under reflux in toluene or dichloromethane . Optimization includes adjusting molar ratios (e.g., 1:1.2 acid-to-ethanol), temperature (70–80°C), and reaction time (6–8 hours). Continuous monitoring via TLC ensures completion, and purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • X-ray diffraction (XRD) : Resolves crystal structure, confirming bond angles (e.g., 108.2° β-angle in monoclinic P21/c space group) and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯F interactions) .
  • NMR spectroscopy : 1^1H NMR identifies the 2-fluorophenyl moiety (δ 7.2–7.8 ppm, multiplet) and ester carbonyl (δ 4.1–4.3 ppm, quartet). 13^{13}C NMR confirms the ketone (δ ~205 ppm) and ester (δ ~170 ppm) .
  • IR spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O) validate functional groups .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodology : Fluorine’s electronegativity increases polarity, raising melting points (e.g., 455 K vs. ~420 K for phenyl analogs) and reducing solubility in non-polar solvents. Computational modeling (DFT) quantifies dipole moments and electrostatic potential surfaces, while HPLC evaluates logP values to assess hydrophobicity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

  • Methodology : Discrepancies between observed and theoretical molecular ion peaks ([M+H]+^+) in MS may arise from fragmentation or adduct formation. High-resolution MS (HRMS) with ESI+ at 30,000 resolution distinguishes isotopic patterns. Cross-validation via 2D NMR (COSY, HSQC) clarifies spin systems, while X-ray crystallography provides definitive confirmation .

Q. What strategies are effective for optimizing yield in large-scale syntheses while minimizing byproducts?

  • Methodology :

  • Catalyst screening : Replace H2_2SO4_4 with immobilized lipases (e.g., Novozym 435) to reduce side reactions.
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, improving yield (e.g., 82% vs. 65% batch) .
  • Byproduct analysis : GC-MS identifies impurities (e.g., diesters from over-esterification), mitigated by stoichiometric control .

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Molecular docking : Simulate binding to targets like TRPA1 or Eg5 kinesin using AutoDock Vina. Fluorophenyl’s hydrophobic interactions with protein pockets (e.g., ΔG = −8.2 kcal/mol) suggest inhibitory potential .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σF_F) with bioactivity data from analogs to predict IC50_{50} values .

Q. What experimental approaches elucidate the role of hydrogen bonding in stabilizing the compound’s crystal lattice?

  • Methodology : Variable-temperature XRD (100–300 K) tracks thermal motion parameters (B-factors) to assess hydrogen bond strength. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% O–H⋯O, 8% C–H⋯F) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental 19^{19}F NMR chemical shifts?

  • Methodology :

  • Solvent effects : Compare shifts in CDCl3_3 vs. DMSO-d6_6; fluorine’s deshielding in polar solvents alters δ by 1–2 ppm.
  • DFT corrections : Apply solvent models (e.g., PCM) in Gaussian 16 to refine calculated shifts .

Q. What causes low reproducibility in biological assays, and how can it be mitigated?

  • Methodology :

  • Purity verification : Use HPLC-DAD (≥98% purity) to exclude degradation products.
  • Assay controls : Include positive controls (e.g., verapamil for calcium channel blocking) and validate cell line viability via MTT assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.